1-Boc-(3-carboxymethoxy)azetidine

Description

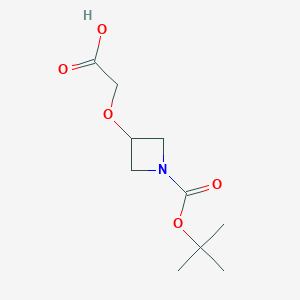

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFSRFQPUZSIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654373 | |

| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889952-83-4 | |

| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-(3-carboxymethoxy)azetidine CAS number and properties

An In-depth Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine (CAS: 889952-83-4)

Executive Summary

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid structure serves as a valuable bioisostere for other less constrained rings, offering a unique vector in three-dimensional chemical space that is increasingly exploited in drug design. This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the structural benefits of the azetidine core with a functionalized side chain ideal for chemical elaboration. We will delve into its core properties, a validated synthetic pathway with mechanistic considerations, its strategic applications in drug discovery, and the necessary analytical methods for quality assurance. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a derivative of the azetidine core, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a carboxymethoxy ether linkage at the 3-position. The Boc group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions, while the carboxylic acid moiety provides a crucial handle for conjugation and further functionalization.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 889952-83-4 | [3] |

| Molecular Formula | C10H17NO5 | [3] |

| Molecular Weight | 231.25 g/mol | [3] |

| IUPAC Name | 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid |

Table 2: Physicochemical Properties

Note: Publicly available, experimentally derived data for this specific compound is limited. The properties of the closely related and commonly used precursor, 1-Boc-azetidine-3-carboxylic acid, are provided for reference.

| Property | Value (Reference Compound: 1-Boc-azetidine-3-carboxylic acid) | Source |

| Appearance | White to faintly beige powder or crystalline powder | [4][5] |

| Melting Point | 100.1 - 107 °C | [4][5] |

| Boiling Point | 321.0 ± 35.0 °C (Predicted) | [4] |

| pKa | 4.21 ± 0.20 (Predicted) | [4] |

| Solubility | Information not widely available; expected to have some solubility in polar organic solvents. | [5] |

Table 3: Safety and Handling Profile

| Hazard Category | GHS Classification and Precautionary Statements | Source (Analog) |

| Pictogram | GHS07 (Exclamation Mark) | [4][6] |

| Signal Word | Warning | [4][6] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4][5] |

| Personal Protective Equipment | Dust mask (Type N95 or equivalent), chemical safety goggles, and protective gloves. | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a Williamson ether synthesis. This classic and reliable method involves the alkylation of an alcohol with an alkyl halide. In this context, the key starting material is 1-Boc-3-hydroxyazetidine , a commercially available building block.

The causality for this synthetic choice is rooted in efficiency and high functional group tolerance. The hydroxyl group of 1-Boc-3-hydroxyazetidine is readily deprotonated by a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an acetic acid derivative. Using an ester of bromoacetic acid (e.g., ethyl bromoacetate) is often preferred in the initial step to avoid side reactions involving the free carboxylic acid. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthetic Workflow Diagram

Caption: A two-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent step.

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethoxy)azetidine-1-carboxylate (Intermediate Ester)

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).

-

Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Scientific Rationale: An inert atmosphere and anhydrous solvent are critical as the base used (NaH) reacts violently with water. Cooling to 0 °C helps to control the exothermicity of the deprotonation reaction.

-

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

In-Process Check: The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.

-

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via flash column chromatography.

Step 2: Hydrolysis to this compound

-

Setup: Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H2O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Scientific Rationale: LiOH is a standard reagent for mild saponification that minimizes side reactions compared to stronger bases like NaOH in some substrates.

-

In-Process Check: Monitor the disappearance of the ester starting material by TLC or LC-MS.

-

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~3 by the slow addition of 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or viscous oil.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a highly valuable building block for introducing constrained linkers into bioactive molecules.[8] The azetidine ring provides rigidity, while the carboxymethoxy arm offers a defined exit vector and a versatile attachment point.

-

PROTACs and Molecular Glues: The defined length and rigidity of this linker are ideal for constructing Proteolysis-Targeting Chimeras (PROTACs), where precise positioning of a target protein and an E3 ligase is paramount for inducing protein degradation.

-

Antibody-Drug Conjugates (ADCs): The terminal carboxylic acid can be activated and coupled to payloads or other linker components in the synthesis of ADCs.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it presents a rigid azetidine core for binding interactions and a carboxylic acid for vector-based fragment growth.

-

Peptide Mimetics: It can be incorporated into peptide sequences to induce specific conformational constraints, a common strategy for improving metabolic stability and binding affinity.[4]

Conceptual Role as a Linker

Caption: Conceptual use of the azetidine derivative as a rigid linker.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is critical for its successful application. A standard panel of analytical techniques should be employed for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals would include the characteristic resonances for the Boc group (~1.4 ppm), the azetidine ring protons (typically 3-4 ppm), and the methylene protons of the carboxymethoxy side chain.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS should be used to confirm the molecular weight of the compound. The expected mass for the [M+H]⁺ or [M-H]⁻ ion should be observed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase method with UV detection is typically suitable.

Suppliers of this reagent should provide a Certificate of Analysis (CoA) that includes data from these techniques to validate the quality of the material.[9][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, leveraging well-established organic reactions. The compound's true value lies in its structural properties: a rigid, bioisosteric core combined with a functionalizable linker arm. This combination provides a powerful platform for developing sophisticated molecules like PROTACs and ADCs, where precise control over molecular architecture is a key determinant of biological function. As the demand for structurally novel and complex therapeutics grows, the utility of such well-designed building blocks will undoubtedly continue to increase.

References

-

1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed . National Center for Biotechnology Information. [Link]

-

Product information, 1-Boc-azetidine-3-carboxylic acid | P&S Chemicals . P&S Chemicals. [Link]

-

1-Boc-3-azetidineacetic acid ethyl ester Safety Data Sheets(SDS) lookchem . LookChem. [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Heterocycles . The Japan Institute of Heterocyclic Chemistry. [Link]

-

The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis . Medium. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. This compound,(CAS# 889952-83-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Boc-3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine [synhet.com]

- 10. 142253-56-3|1-Boc-Azetidine-3-yl-methanol|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Boc-(3-carboxymethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Boc-(3-carboxymethoxy)azetidine, systematically named (1-(tert-butoxycarbonyl)azetidin-3-yloxy)acetic acid, is a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a strained four-membered azetidine ring with a carboxylic acid moiety, makes it a valuable building block for the synthesis of novel small molecules with potential therapeutic applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical modifications, rendering it a versatile intermediate in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.

Chemical Identity and Molecular Structure

This compound is characterized by the following identifiers:

-

Chemical Name: (1-(tert-butoxycarbonyl)azetidin-3-yloxy)acetic acid

-

CAS Number: 889952-83-4

-

Molecular Formula: C₁₀H₁₇NO₅[1]

-

Molecular Weight: 231.25 g/mol [1]

The molecular structure consists of a central azetidine ring, with the nitrogen atom protected by a Boc group. An acetic acid moiety is connected to the 3-position of the azetidine ring via an ether linkage.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target compound are not widely published.

| Property | Value | Source/Method |

| Appearance | White to light brown solid | ChemicalBook[2] |

| Molecular Formula | C₁₀H₁₇NO₅ | Sinfoo Biotech[1] |

| Molecular Weight | 231.25 g/mol | Sinfoo Biotech[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and methanol. | Inferred from related compounds[3] |

| pKa | Not available |

Synthesis and Purification

The synthesis of this compound typically involves the alkylation of 1-Boc-3-hydroxyazetidine with an appropriate haloacetic acid derivative, followed by hydrolysis. A general synthetic approach is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

-

Alkylation:

-

To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a solution of ethyl bromoacetate (1.2 equivalents) in the same solvent dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

-

-

Hydrolysis:

-

Dissolve the crude ester intermediate in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure compound.

-

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 3.5 and 4.5 ppm), the methylene protons of the carboxymethoxy group (a singlet around 4.0-4.2 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbons of the azetidine ring, the methylene carbon of the carboxymethoxy group, and the carbonyl carbons of the Boc and carboxylic acid groups (typically in the range of 155-175 ppm).

4.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid around 1700-1725 cm⁻¹.

-

A strong C=O stretching vibration for the Boc group around 1680-1700 cm⁻¹.

-

C-O stretching vibrations for the ether and ester functionalities in the 1000-1300 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ may be observed.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and development. The following analytical techniques are recommended for quality control.

Caption: Recommended analytical workflow for quality control.

5.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Method: A reversed-phase HPLC method using a C18 column is suitable. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, is typically employed. Detection is commonly performed using a UV detector at a wavelength around 210 nm.

5.2. Titration

-

Objective: To determine the assay of the carboxylic acid.

-

Method: An aqueous acid-base titration can be performed by dissolving a known amount of the compound in a suitable solvent and titrating with a standardized solution of a strong base, such as sodium hydroxide, using a pH meter or an appropriate indicator to determine the endpoint.

Stability and Storage

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is recommended.

-

Stability: The compound is generally stable under normal storage conditions. However, the Boc protecting group can be labile under strong acidic conditions. The carboxylic acid moiety may react with bases.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The azetidine ring is a valuable scaffold in medicinal chemistry as it can impart conformational rigidity and improve physicochemical properties such as solubility and metabolic stability. The carboxymethoxy group provides a handle for further functionalization, allowing for the introduction of diverse substituents or for conjugation to other molecules. It is particularly useful in the construction of novel amino acids and peptide mimics.

Conclusion

This compound is a versatile building block with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its fundamental physicochemical characteristics, synthesis, and analytical methodologies. A thorough understanding of these properties is essential for its effective utilization in the design and synthesis of next-generation therapeutic agents. Further research to establish a complete set of experimental data for this compound is warranted and will be of great value to the scientific community.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Poveda, A., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 68(3), 195-207.

- Chen, K., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Fisher Scientific. (n.d.). 1-Boc-azetidine-3-carboxylic acid, 97%. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). 3-carboxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

-

Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for the design of novel therapeutics. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture that provides a compelling alternative to more traditional planar ring systems. The inherent ring strain and non-planar geometry of the azetidine ring can impart favorable properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. This guide provides a comprehensive technical overview of a particularly valuable derivative, 1-Boc-(3-carboxymethoxy)azetidine, a key building block in the synthesis of advanced therapeutic agents.

Chemical Identity and Physicochemical Properties

1.1. Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a central azetidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxymethoxy substituent at the 3-position.

Chemical Structure:

The formally correct IUPAC Name for this compound is 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid .

1.2. Physicochemical Properties

A summary of the key physicochemical properties of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid is provided in the table below. These properties are crucial for understanding its behavior in both synthetic and biological systems.

| Property | Value | Source |

| CAS Number | 889952-83-4 | [1] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97.0% | [2] |

| Storage | Store at room temperature | [2] |

Synthesis and Mechanistic Insights

The synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid is a multi-step process that begins with the preparation of the key intermediate, 1-Boc-3-hydroxyazetidine.

2.1. Synthesis of the Precursor: 1-Boc-3-hydroxyazetidine

The synthesis of 1-Boc-3-hydroxyazetidine is a well-established procedure, often starting from 1-diphenylmethyl-3-hydroxyazetidine. The following protocol is a representative example:

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

-

Deprotection of 1-diphenylmethyl-3-hydroxyazetidine:

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

-

Add 10% palladium on carbon catalyst (10.0 g).

-

Carry out catalytic hydrogenation at room temperature for 3 hours.

-

Filter off the catalyst.

-

-

Boc Protection:

-

To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine (7.05 g, 97% yield).

-

Causality of Experimental Choices:

-

The use of a diphenylmethyl protecting group for the azetidine nitrogen allows for its facile removal via catalytic hydrogenation, a clean and efficient method.

-

The subsequent reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the Boc protecting group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing orthogonal protection.

2.2. Final Synthesis via Williamson Ether Synthesis

The final step in the synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid involves the alkylation of the hydroxyl group of 1-Boc-3-hydroxyazetidine with a suitable acetic acid derivative. This reaction proceeds via a Williamson ether synthesis, a classic Sₙ2 reaction.

Experimental Protocol: Synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid

-

Deprotonation of the Alcohol:

-

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml) under an ice bath, add sodium hydride (55% oil dispersion).

-

Stir for 10 minutes in the ice bath, followed by 30 minutes at room temperature.

-

-

Alkylation:

-

Cool the reaction mixture in an ice bath and add an iodoacetic acid derivative (e.g., methyl iodoacetate) (1.79 ml, 28.8 mmol).

-

Stir for 10 minutes in the ice bath, followed by 1 hour at room temperature.

-

-

Workup and Purification:

-

Quench the reaction by adding 10% aqueous acetic acid solution in an ice bath and stir for 30 minutes.

-

Partition the reaction mixture between ethyl acetate and 10% aqueous sodium chloride solution.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired product.

-

Mechanistic Rationale:

The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this case, the alkoxide ion, formed by the deprotonation of the hydroxyl group of 1-Boc-3-hydroxyazetidine with a strong base like sodium hydride, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of the iodoacetic acid derivative, displacing the iodide leaving group and forming the ether linkage. The use of a polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free to attack the electrophile.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Versatile PROTAC Linker

The primary application of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid is as a versatile linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][4][5]

3.1. The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other binds to an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6]

3.2. Advantages of the Azetidine-Based Linker

The azetidine ring in 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid offers several advantages as a PROTAC linker:

-

Three-Dimensionality: The non-planar structure of the azetidine ring provides a rigid and well-defined three-dimensional scaffold, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation.

-

Improved Physicochemical Properties: The incorporation of the azetidine motif can lead to improved solubility and reduced lipophilicity of the resulting PROTAC, which are crucial for cell permeability and overall drug-like properties.

-

Synthetic Versatility: The carboxylic acid functionality provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries. The Boc-protecting group allows for selective deprotection and further functionalization if required.

Diagram of PROTAC Mechanism:

Caption: Mechanism of action of a PROTAC utilizing an azetidine-based linker.

Conclusion and Future Perspectives

This compound, with the IUPAC name 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid, is a valuable and versatile building block in modern drug discovery. Its unique structural and physicochemical properties make it an ideal component for the design of sophisticated therapeutic agents, particularly as a linker in the rapidly evolving field of targeted protein degradation with PROTACs. The synthetic accessibility of this compound, coupled with the inherent advantages of the azetidine scaffold, ensures its continued importance in the development of next-generation medicines. As our understanding of the structure-activity relationships of PROTACs deepens, the rational design of linkers using building blocks like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

The Ascendancy of the Azetidine Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structural rigidity, metabolic stability, and three-dimensional character offers a powerful tool for modulating the pharmacological properties of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis and application of substituted azetidines for professionals in drug discovery and development. We will explore the key synthetic strategies for constructing and functionalizing this strained ring system, delve into its impact on molecular properties and biological activity, and provide practical insights into its application in contemporary drug design.

Introduction: Why Azetidines? The Rise of a Privileged Scaffold

The azetidine motif is increasingly recognized as a "privileged scaffold" in drug discovery. Its appeal lies in a delicate balance of properties conferred by its four-membered ring structure. With a ring strain of approximately 25.4 kcal/mol, azetidines are significantly more stable and easier to handle than the highly reactive aziridines, yet possess sufficient strain to influence their chemical reactivity and conformational behavior in ways that larger, unstrained rings like pyrrolidines do not.[3] This inherent ring strain and conformational rigidity provide a means to precisely control the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

The incorporation of an azetidine ring into a molecule can lead to several desirable improvements in its drug-like properties, including:

-

Improved Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.

-

Novel Three-Dimensional Exit Vectors: The defined geometry of the azetidine ring provides novel vectors for substituents to explore chemical space, which can be crucial for optimizing interactions with protein binding pockets.

-

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other groups, such as gem-dimethyl groups or other cyclic systems, offering a unique conformational constraint.

The successful application of these principles is evidenced by the growing number of azetidine-containing drugs on the market, such as the antihypertensive agent Azelnidipine , the anticancer drug Cobimetinib , and the anticoagulant Ximelagatran (although later withdrawn).[3]

Navigating the Synthetic Landscape: Key Strategies for Azetidine Construction

The synthesis of the strained azetidine ring has historically been a significant challenge.[4][5] However, recent years have seen the development of a diverse array of robust synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials.

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

One of the most common and powerful approaches to azetidine synthesis is the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This strategy typically involves the formation of a C-N bond to close the four-membered ring.

A classic example is the cyclization of γ-amino alcohols or their derivatives. The alcohol is first converted into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the amine in an intramolecular nucleophilic substitution reaction.[1]

Experimental Protocol: Synthesis of N-Boc-azetidine from 3-(Boc-amino)propan-1-ol

-

Mesylation: To a solution of 3-(tert-butoxycarbonylamino)propan-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate.

-

Cyclization: Dissolve the crude mesylate in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (1.5 equiv), portionwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[1]

-

Purification: Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield N-Boc-azetidine.

A more contemporary and highly efficient method for intramolecular cyclization is the palladium-catalyzed intramolecular C(sp³)–H amination .[3][5] This approach allows for the direct formation of the C-N bond by activating a C-H bond, often with the aid of a directing group.[5]

Cycloaddition Reactions: Building the Ring in a Single Step

[2+2] cycloaddition reactions offer an elegant and atom-economical route to the azetidine core. The aza Paternò-Büchi reaction , a photocycloaddition between an imine and an alkene, is a prominent example of this strategy.[4][6] More recently, visible-light-mediated aza Paternò-Büchi reactions using photocatalysts have been developed, providing milder and more practical conditions for azetidine synthesis.[3]

Caption: The aza Paternò-Büchi reaction for azetidine synthesis.

Ring Contraction and Expansion Methods

Alternative strategies to construct the azetidine ring involve the manipulation of other heterocyclic systems. For instance, the ring contraction of substituted pyrrolidinones has been reported as a viable method for producing α-carbonyl-azetidines.[3][7] Conversely, the ring enlargement of aziridines can also lead to functionalized azetidines.[8]

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

A particularly innovative approach involves leveraging the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). These strained bicyclic compounds can react with a wide range of nucleophiles and radical species to generate 3-substituted azetidines in a highly regioselective manner.[5] This method provides a powerful platform for introducing diverse functional groups at the C3 position.

Caption: Strain-release functionalization of ABBs.

The Art of Substitution: Functionalizing the Azetidine Ring

For drug discovery, the ability to introduce a variety of substituents onto the azetidine scaffold is paramount. Much of the recent literature focuses on the synthesis of 2- and 3-functionalized azetidines.[8][9]

-

3-Substituted Azetidines: These are commonly accessed through the functionalization of azetidin-3-one or via the strain-release of ABBs as described above.[8]

-

2-Substituted Azetidines: The synthesis of 2-substituted azetidines is often more challenging.[9] Recent methods include the [Ni]-catalyzed decarboxylative (hetero)arylation of azetidine-2-carboxylic acid and direct photochemical modifications of this starting material.[9]

The ability to perform late-stage functionalization on the azetidine ring is also highly valuable. For instance, the nitrogen atom of the azetidine can be deprotected and subsequently acylated, sulfonylated, or alkylated to introduce further diversity.[10][11]

Azetidines in Action: A Medicinal Chemistry Perspective

The unique structural features of the azetidine ring have been successfully exploited in a number of therapeutic areas.

| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |

| Azelnidipine | Antihypertensive | The azetidine ring is part of the dihydropyridine core, influencing its calcium channel blocking activity.[3] |

| Cobimetinib | Anticancer | Acts as a MEK1/2 inhibitor, with the azetidine providing a key interaction with the target protein.[3] |

| Tofacitinib | Rheumatoid Arthritis | While not containing an azetidine itself, related compounds with azetidine moieties have been explored as selective JAK inhibitors. |

| Ezetimibe | Cholesterol Absorption Inhibitor | Contains a β-lactam (azetidin-2-one) ring, crucial for its biological activity.[12] |

The diverse pharmacological activities of azetidine-containing compounds are extensive, with examples showing anticancer, antibacterial, antiviral, anti-inflammatory, and CNS-related activities.[4] This underscores the broad utility of this scaffold in drug design.

Conformational Considerations: The Puckered Nature of Azetidines

The azetidine ring is not planar but exists in a puckered conformation. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents. This conformational preference can have a profound impact on the biological activity of the molecule by dictating the spatial arrangement of key pharmacophoric elements. For example, the introduction of a 3-aminoazetidine (3-AAz) subunit into cyclic peptides has been shown to induce a specific turn, facilitating macrocyclization and improving proteolytic stability.[10][11] Understanding and predicting the conformational behavior of substituted azetidines is therefore a critical aspect of their rational design in medicinal chemistry.

Conclusion and Future Directions

Substituted azetidines have firmly established themselves as a valuable class of building blocks for drug discovery.[9] The continued development of novel and efficient synthetic methods to access diversely functionalized azetidines will undoubtedly fuel their increased application in medicinal chemistry.[2] Future research will likely focus on the development of even more selective and scalable synthetic routes, as well as a deeper understanding of the relationship between azetidine conformation and biological function. The unique properties of this strained heterocycle ensure that it will remain a key player in the design of the next generation of therapeutic agents.

References

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

-

Danyliuk, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

- Not available.

-

Li, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

Li, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

-

Kaur, H., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

-

Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

- Not available.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

The Strategic Role of 1-Boc-(3-carboxymethoxy)azetidine in Modern Drug Discovery: A Technical Guide

Introduction: The Rise of Azetidines as Privileged Scaffolds

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug design.[1] Unlike their more flexible acyclic counterparts or larger saturated heterocycles, azetidines offer a unique combination of conformational rigidity and metabolic stability.[2] This inherent rigidity helps to pre-organize appended pharmacophores in a defined spatial orientation, which can lead to a significant enhancement in binding affinity for the target protein by reducing the entropic penalty upon binding.[1]

The incorporation of an azetidine moiety can favorably modulate key drug-like properties, including aqueous solubility and metabolic stability, particularly against N-dealkylation pathways that are common for larger rings like piperidine.[2] This guide focuses on a particularly valuable and versatile building block: 1-Boc-(3-carboxymethoxy)azetidine . We will delve into its synthesis, explore the rationale behind its use, and showcase its application as a strategic component in the design of innovative therapeutics, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Core Attributes of this compound

This compound, also known as ((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid, is a bifunctional building block that offers several strategic advantages for drug discovery programs.

| Property | Structural Feature | Advantage in Drug Design |

| Conformational Rigidity | Strained four-membered ring | Pre-organizes substituents, potentially increasing binding affinity. |

| Metabolic Stability | Azetidine core | Often more resistant to oxidative metabolism compared to larger rings.[2] |

| Bifunctionality | Carboxylic acid and Boc-protected amine | Allows for orthogonal derivatization in multi-step syntheses. |

| 3D Exit Vectors | Substituents project in defined vectors | Enables precise exploration of chemical space around a core scaffold. |

| Improved Physicochemical Properties | Azetidine ether linkage | Can enhance solubility and reduce lipophilicity compared to carbocyclic analogues. |

The Boc-protecting group on the azetidine nitrogen provides a stable, yet readily cleavable handle for subsequent synthetic transformations, while the carboxymethoxy group at the 3-position offers a versatile attachment point for introducing various pharmacophoric elements or for linking to other molecular components, as is common in the construction of PROTACs.[3][4]

Synthesis of this compound: A Validated Protocol

The most common and efficient route to this compound involves a two-step sequence starting from the commercially available 1-Boc-3-hydroxyazetidine. This process includes a Williamson ether synthesis followed by the hydrolysis of the resulting ester.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate

This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ether linkages.[5]

-

Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the secondary alcohol to form the more nucleophilic alkoxide.[5] Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions.

-

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Scientist's Insight: tert-Butyl bromoacetate is chosen as the electrophile. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions without affecting the Boc group.

-

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate as a colorless oil.[6]

Experimental Protocol: Hydrolysis to this compound

-

Deprotection: Dissolve the purified tert-butyl ester (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Scientist's Insight: TFA is a strong acid that effectively cleaves the tert-butyl ester while leaving the Boc protecting group intact under these conditions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue, this compound, can often be used in the next step without further purification. If necessary, it can be purified by crystallization or chromatography.

Characterization Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| tert-Butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate | ~4.40 (m, 1H), 4.15 (t, 2H), 3.95 (s, 2H), 3.85 (dd, 2H), 1.45 (s, 9H), 1.44 (s, 9H) | ~169.5, 156.5, 81.5, 79.5, 68.0, 60.0, 28.5, 28.0 |

| This compound | ~4.45 (m, 1H), 4.20 (t, 2H), 4.05 (s, 2H), 3.90 (dd, 2H), 1.45 (s, 9H) | ~174.0, 156.5, 79.5, 67.5, 60.0, 28.5 |

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Applications in Drug Discovery: Case Studies and Strategic Implementation

The unique structural and chemical properties of this compound make it a highly sought-after building block in several areas of therapeutic research.

PROTACs: A Rigid Linker for Targeted Protein Degradation

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a critical role in the efficacy of a PROTAC.

The this compound moiety is an excellent choice for a rigid linker component. Its defined geometry can help to optimize the relative orientation of the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The carboxylic acid provides a convenient attachment point for either the target-binding ligand or the E3 ligase-binding ligand, often through an amide bond formation.

Figure 2: General structure of a PROTAC incorporating an azetidine linker.

Kinase Inhibitors: A Scaffold for Enhanced Selectivity

In the design of kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major challenge. The rigid azetidine scaffold can be used to project substituents into specific sub-pockets of the kinase active site, thereby enhancing selectivity. The carboxymethoxy group can act as a hydrogen bond acceptor or be further elaborated to interact with specific residues. While a marketed drug with this exact fragment is not yet available, the use of azetidine derivatives in kinase inhibitors is an active area of research.

Selective Androgen Receptor Modulators (SARMs): Fine-Tuning Receptor Interaction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[1] The goal is to achieve the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate. The rigid nature of the azetidine ring in this compound can be exploited to orient key pharmacophoric groups in a manner that induces a specific conformational change in the androgen receptor, leading to a tissue-selective gene expression profile.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent rigidity, metabolic stability, and bifunctional nature provide a robust platform for the design of novel therapeutics with improved pharmacological properties. The straightforward and scalable synthesis of this building block further enhances its utility in drug discovery programs. As the demand for molecules with greater 3D complexity and tailored pharmacokinetic profiles continues to grow, the strategic implementation of this compound is poised to play an increasingly important role in the development of the next generation of medicines, particularly in the exciting and rapidly evolving field of targeted protein degradation.

References

-

Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". The Royal Society of Chemistry.

-

CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

-

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. ChemScene.

-

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid AldrichCPR 183062-96-6. Sigma-Aldrich.

-

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. MedChemExpress.

-

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. BLDpharm.

-

This compound. BLDpharm.

-

Selective androgen receptor modulators in preclinical and clinical development. PMC.

-

WO2013154878A1 - Heterocyclic compounds and uses thereof. Google Patents.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

(12) United States Patent. Googleapis.

-

Williamson Ether synthesis. Reddit.

-

Selective androgen receptor modulators – Knowledge and References. Taylor & Francis Online.

-

Current strategies for the design of PROTAC linkers: a critical review. PMC.

-

Design the Perfect PROTAC®. Sigma-Aldrich.

-

1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.

-

tert-BUTYL AZIDOFORMATE. Organic Syntheses.

-

US Patent No. 8829195. Regulations.gov.

-

Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.

-

Williamson Ether Synthesis Reaction Mechanism. YouTube.

-

Click Chemistry in ADC and PROTAC. BOC Sciences.

-

How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora.

-

Pharmacodynamics of Selective Androgen Receptor Modulators. ResearchGate.

-

PROTAC Linker. BLD Pharm.

-

WO2021226003A1 - Il4i1 inhibitors and methods of use. Google Patents.

-

Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology. NIH.

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem.

-

Overview of PROTAC Linkers: Types and Design. BOC Sciences.

-

cd73 compounds. Justia Patents.

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

-

1-Boc-Azetidine-3-carboxylic acid. PubChem.

-

tert-Butyl acetate (540-88-5) 13C NMR spectrum. ChemicalBook.

-

1-Boc-Azetidine-3-yl-methanol. BLD Pharm.

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. The Royal Society of Chemistry.

Sources

- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally active selective androgen receptor modulator is efficacious on bone, muscle, and sex function with reduced impact on prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

A Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its unique conformational properties and ability to introduce three-dimensional character into flat molecules have made it an attractive building block for medicinal chemists. This guide focuses on a particularly important derivative, 1-Boc-(3-carboxymethoxy)azetidine, a key intermediate in the synthesis of innovative therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC, and the selection of the appropriate linker is critical for successful targeted protein degradation. This compound has gained prominence as a versatile and efficient component of these linkers.

Physicochemical Properties

| Property | Value |

| CAS Number | 889952-83-4 |

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in common organic solvents such as DMSO and DMF |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Table of Representative Suppliers:

| Supplier | Product Number (Example) | Purity (Typical) | Notes |

| BLD Pharm | BD00772315 | ≥98.0% | Offers various pack sizes. |

| MedChemExpress (MCE) | HY-W010604 | 98.06% | Provides detailed analytical data, including HPLC and NMR. |

| Bide Pharmatech | BD00772315 | >97.0% | Custom synthesis services also available. |

| AK Scientific, Inc. | W9197 | Not specified | Inquire for specific purity. |

| NovoChemy Ltd. | NV889952834 | Not specified | Inquire for specific purity. |

This table is not exhaustive and represents a selection of suppliers. Researchers should conduct their own due diligence when selecting a supplier.

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted azetidines exist, a common and reliable method for the preparation of this compound involves the alkylation of 1-Boc-3-hydroxyazetidine. The following is a representative, multi-step synthetic protocol. Specific reagents and conditions may require optimization.

Figure 1: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

-

To a solution of 3-hydroxyazetidine hydrochloride in a mixture of dichloromethane (DCM) and water, add a suitable base such as sodium bicarbonate.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)2O) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Boc-3-hydroxyazetidine.

Step 2: Synthesis of 1-Boc-3-(tert-butoxycarbonylmethoxy)azetidine

-

To a solution of 1-Boc-3-hydroxyazetidine in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add tert-butyl bromoacetate dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified 1-Boc-3-(tert-butoxycarbonylmethoxy)azetidine in DCM.

-

Add trifluoroacetic acid (TFA) dropwise at 0°C.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude product, this compound, can be used directly in the next step or purified further if necessary.

Application in PROTACs: A Versatile Linker Building Block

The primary application of this compound is as a versatile building block for the synthesis of PROTAC linkers. The azetidine ring provides a rigid scaffold that can help to control the distance and spatial orientation between the target-binding and E3 ligase-binding moieties of the PROTAC. The carboxymethoxy group provides a convenient handle for further chemical modifications, allowing for the attachment of other linker components or the final conjugation to one of the PROTAC's ligands.

The Boc protecting group on the azetidine nitrogen allows for selective deprotection and subsequent reaction, enabling the stepwise and controlled assembly of the PROTAC molecule. This is particularly important in the synthesis of complex molecules where multiple reactive functional groups are present.

While specific PROTACs incorporating this compound are often proprietary, the literature on PROTAC design frequently highlights the utility of azetidine-containing linkers for optimizing degradation efficacy. The rigidity of the azetidine ring, compared to more flexible alkyl chains, can reduce the entropic penalty of forming the ternary complex (target protein-PROTAC-E3 ligase), potentially leading to improved degradation potency.

Safety, Handling, and Storage

Safety Precautions:

-

As with any chemical reagent, it is essential to handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.[2][3]

Handling:

-

Use non-sparking tools and equipment.

-

Avoid generating dust.

-

Ensure adequate ventilation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is typically 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound has established itself as a valuable and commercially accessible building block for researchers and drug development professionals. Its unique structural features and chemical handles make it particularly well-suited for the synthesis of PROTAC linkers, a rapidly growing area of therapeutic research. A thorough understanding of its properties, synthesis, and proper handling is essential for its effective utilization in the development of the next generation of targeted protein degraders.

References

- Crews, C. M., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry.

- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules.

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

PubMed. (2009, March 6). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. Retrieved from [Link]

-

PubMed. (2016, December 16). Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome. Retrieved from [Link]

- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

DC Chemicals. (2025, November 5). 1-Boc-azetidine-3-carboxylic acid|142253-55-2|MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Drug Discovery: The Role of Boc-Protected Amino Acid Linkers in Targeted Protein Degradation. Retrieved from [Link]

- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Retrieved from ents.google.

Sources

Potential biological activity of 1-Boc-(3-carboxymethoxy)azetidine derivatives

An In-Depth Technical Guide on the Potential Biological Activity of 1-Boc-(3-carboxymethoxy)azetidine Derivatives

Foreword: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring stands out as a "privileged scaffold." Its inherent conformational rigidity, a consequence of significant ring strain, offers a distinct advantage over more flexible acyclic or larger ring systems. This rigidity can pre-organize appended pharmacophoric groups into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. The this compound scaffold, specifically, presents a compelling starting point for drug discovery. The tert-butyloxycarbonyl (Boc) group ensures synthetic tractability, while the 3-carboxymethoxy moiety serves as a versatile interaction point, capable of engaging with target proteins through hydrogen bonds or ionic interactions, often mimicking natural amino acid side chains. This guide provides a technical framework for elucidating the biological potential of derivatives built upon this promising core.

PART 1: A Framework for Uncovering Biological Activity

The rational exploration of a novel chemical scaffold requires a multi-pronged screening strategy. The structural features of this compound derivatives suggest two primary, high-probability target classes: enzymes, particularly metalloenzymes, and receptors that recognize amino acid-like ligands.

Primary Target Class: Enzyme Inhibition

The carboxymethoxy group is an effective mimic of a carboxylate side chain and can act as a key binding motif, especially for enzymes that process acidic substrates or contain cationic residues (e.g., arginine, lysine) in their active sites. Furthermore, its ability to coordinate with metal ions makes metalloenzymes a high-priority target class.

Scientific Rationale: MMPs are zinc-dependent endopeptidases crucial for tissue remodeling, but their dysregulation is a hallmark of diseases like cancer metastasis and arthritis. The carboxylate in our scaffold can act as a zinc-binding group, a common feature in many known MMP inhibitors. This assay serves as a robust primary screen for this activity.

Experimental Protocol: A Fluorogenic Substrate-Based Assay

This protocol is designed as a self-validating system for high-throughput screening.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5. The calcium chloride is critical as MMPs are calcium-dependent for their activity.

-

Test Compounds: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO. Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in DMSO.

-

Enzyme: Reconstitute recombinant human MMP-2 (or other MMPs of interest) in assay buffer to a working concentration of 25 ng/mL.

-

Substrate: Prepare a 10 µM working solution of the fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Mca/Dpa), in assay buffer.

-

-

Assay Execution (384-well plate format):

-

Dispense 2 µL of the compound dilutions into the appropriate wells. For controls, dispense 2 µL of DMSO (100% activity) and 2 µL of a known MMP inhibitor like Batimastat (0% activity).

-

Add 40 µL of the MMP-2 enzyme solution to all wells.

-

Incubate the plate for 30 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm) at 37°C, taking measurements every 60 seconds for 20 minutes.

-

-

Data Analysis & Interpretation:

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme)).

-

Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Summary Table:

| Derivative ID | Target Enzyme | IC₅₀ (µM) [Mean ± SD, n=3] | Hill Slope |

| AZ-CM-001 | MMP-2 | 8.5 ± 0.7 | 1.1 |

| AZ-CM-002 | MMP-2 | 21.3 ± 1.9 | 0.9 |

| AZ-CM-001 | MMP-9 | > 100 | N/A |

| AZ-CM-002 | MMP-9 | > 100 | N/A |

Workflow Visualization:

Caption: High-throughput screening workflow for MMP inhibition.

PART 2: Elucidating Mechanism of Action & Cellular Effects

Identifying a "hit" in a primary screen is only the beginning. The subsequent, critical phase involves confirming the mechanism of action and assessing the compound's effect in a more biologically relevant cellular context.

Target Engagement & Signaling Pathway Modulation

If a compound shows potent activity, it is crucial to determine if it engages its intended target within a cell and modulates the relevant signaling pathway. For an MMP inhibitor, this means assessing its impact on downstream cellular processes regulated by matrix degradation.

Scientific Rationale: The MAPK/ERK signaling pathway is a central regulator of cell proliferation and survival, and its activity can be influenced by the cellular microenvironment, which MMPs help to shape. By inhibiting MMPs, a compound can alter the signals cells receive, leading to a change in the phosphorylation state of key pathway proteins like ERK. This assay provides direct evidence of the compound's biological consequence in a cellular system.

Experimental Protocol: Measuring Phospho-ERK Levels

-

Cell Culture and Treatment:

-

Seed human fibrosarcoma cells (HT-1080), which have constitutively active MMPs, in 6-well plates and grow to 80% confluency.

-

Serum-starve the cells for 12-18 hours to reduce basal signaling.

-

Treat cells with the active azetidine derivative (e.g., AZ-CM-001 at 0.1x, 1x, and 10x its IC₅₀) or vehicle (DMSO) for 2 hours. Include a known MEK inhibitor (e.g., U0126) as a positive control for pathway inhibition.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with 150 µL of RIPA buffer containing protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).

-

Scrape, collect, and centrifuge the lysate to pellet cell debris.

-

Quantify the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Immunoblotting:

-

Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-